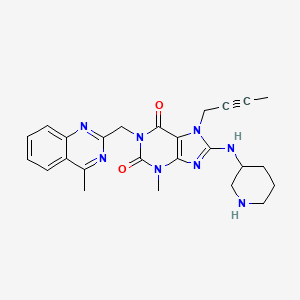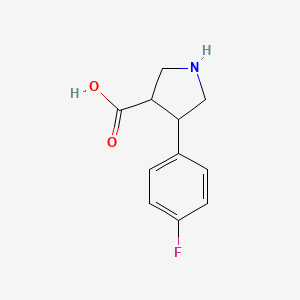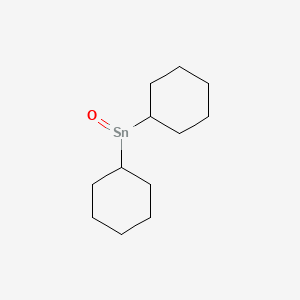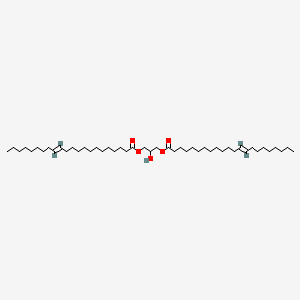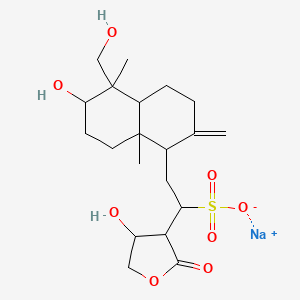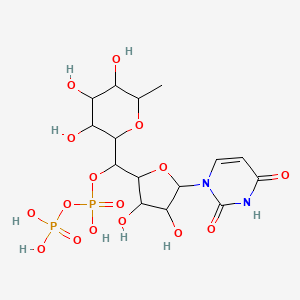
Uridine 5'-(beta-rhamnopyranosyl diphosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-(beta-rhamnopyranosyl diphosphate) involves the esterification of uridine with a rhamnopyranosyl diphosphate group. The reaction typically requires specific conditions, including the presence of a catalyst and controlled temperature and pH levels . Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of uridine 5’-(beta-rhamnopyranosyl diphosphate) involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques such as crystallization, filtration, and chromatography to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Uridine 5’-(beta-rhamnopyranosyl diphosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized uridine derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Uridine 5’-(beta-rhamnopyranosyl diphosphate) has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of uridine 5’-(beta-rhamnopyranosyl diphosphate) involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, including uridine diphosphate glucuronosyltransferases, which are involved in Phase II conjugative metabolism . The compound’s effects are mediated through its incorporation into nucleotides and nucleic acids, influencing cellular processes such as DNA and RNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Uridine 5’-diphosphate: A pyrimidine ribonucleoside diphosphate with similar structural features.
Uridine 5’-diphosphoglucose: Another uridine derivative involved in glycogen metabolism.
Uridine 5’-diphosphoglucuronic acid: A compound used in the biosynthesis of glycosaminoglycans.
Uniqueness
Uridine 5’-(beta-rhamnopyranosyl diphosphate) is unique due to its specific rhamnopyranosyl diphosphate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized research applications and distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C15H24N2O16P2 |
|---|---|
Peso molecular |
550.30 g/mol |
Nombre IUPAC |
[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-(3,4,5-trihydroxy-6-methyloxan-2-yl)methyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H24N2O16P2/c1-4-6(19)7(20)8(21)11(30-4)13(32-35(28,29)33-34(25,26)27)12-9(22)10(23)14(31-12)17-3-2-5(18)16-15(17)24/h2-4,6-14,19-23H,1H3,(H,28,29)(H,16,18,24)(H2,25,26,27) |
Clave InChI |
RHHMXIRAWBXWTB-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OP(=O)(O)OP(=O)(O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


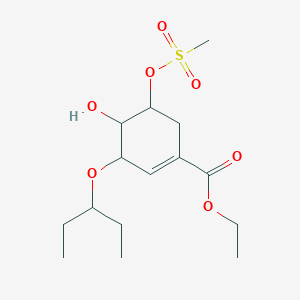


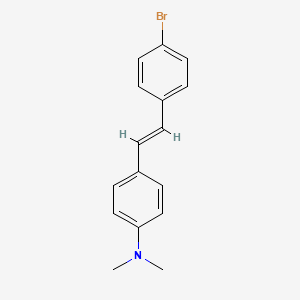
![2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12321583.png)
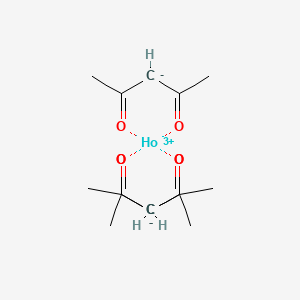
![(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12321589.png)
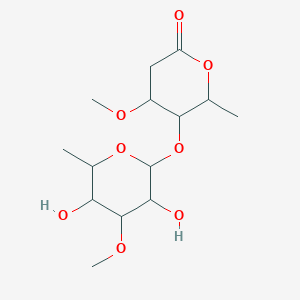
![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethyl)-2,3-dihydropyran-4-one](/img/structure/B12321595.png)
